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molecular formula C8H5BrF4 B1302111 3-Fluoro-5-(trifluoromethyl)benzyl bromide CAS No. 239087-09-3

3-Fluoro-5-(trifluoromethyl)benzyl bromide

Cat. No. B1302111
M. Wt: 257.02 g/mol
InChI Key: LCVWAXYGYMZJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181259B2

Procedure details

To a solution of 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene (257 mg, 1 mmol) in MeOH (5 mL) was added methanamine in MeOH (5 mL). The reaction was stirred at 50° C. for 16 h and then concentrated in high vacuum. The residue was purified by silica gel chromatography (DCM/MeOH=20/1 to 10/1) to give the title compound (200 mg, yield: 90%); m/z (ES+): 222 [M+H]+.
Quantity
257 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([F:13])[CH:4]=1.[CH3:14][NH2:15]>CO>[F:13][C:5]1[CH:4]=[C:3]([CH2:2][NH:15][CH3:14])[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=1

Inputs

Step One
Name
Quantity
257 mg
Type
reactant
Smiles
BrCC1=CC(=CC(=C1)C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 50° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in high vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (DCM/MeOH=20/1 to 10/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)CNC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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